Cas no 61985-24-8 (1H-Imidazole-1-carboxamide, N,N-diethyl-)

1H-Imidazole-1-carboxamide, N,N-diethyl- structure
61985-24-8 structure
Product Name:1H-Imidazole-1-carboxamide, N,N-diethyl-
CAS No:61985-24-8
MF:C8H13N3O
MW:167.208321332932
CID:461514
PubChem ID:551772
Update Time:2025-11-02

1H-Imidazole-1-carboxamide, N,N-diethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-1-carboxamide, N,N-diethyl-
    • N,N-diethyl-1H-Imidazole-1-carboxamide
    • N,N-diethylimidazole-1-carboxamide
    • VQCFHSYRTHOEFO-UHFFFAOYSA-N
    • Z235353010
    • DTXSID40338894
    • AKOS002242977
    • Imidazole-1-carboxylic acid diethylamide
    • CS-0261522
    • CHEMBL65335
    • EN300-7882901
    • SCHEMBL10951816
    • N,N-Diethyl-1H-imidazole-1-carboxamide #
    • 61985-24-8
    • Inchi: 1S/C8H13N3O/c1-3-10(4-2)8(12)11-6-5-9-7-11/h5-7H,3-4H2,1-2H3
    • InChI Key: VQCFHSYRTHOEFO-UHFFFAOYSA-N
    • SMILES: O=C(N1C=NC=C1)N(CC)CC

Computed Properties

  • Exact Mass: 167.10599
  • Monoisotopic Mass: 167.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 38.1Ų

Experimental Properties

  • PSA: 38.13

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Additional information on 1H-Imidazole-1-carboxamide, N,N-diethyl-

Introduction to 1H-Imidazole-1-carboxamide, N,N-diethyl- (CAS No. 61985-24-8)

1H-Imidazole-1-carboxamide, N,N-diethyl-, identified by its Chemical Abstracts Service (CAS) number 61985-24-8, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule belongs to the imidazole derivative family, which is renowned for its diverse biological activities and applications in medicinal chemistry. The structural framework of this compound features a central imidazole ring substituted with a carboxamide group at the 1-position and two diethylamino groups at the 1' and 4' positions, imparting unique chemical and pharmacological properties.

The synthesis and characterization of 1H-Imidazole-1-carboxamide, N,N-diethyl- have garnered attention due to its potential as a precursor or intermediate in the development of novel therapeutic agents. The imidazole core is a privileged scaffold in drug discovery, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the carboxamide and diethylamino substituents further modulates the pharmacokinetic and pharmacodynamic profiles of the compound, making it a promising candidate for further exploration.

In recent years, advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of bioactive molecules. 1H-Imidazole-1-carboxamide, N,N-diethyl- has been subjected to virtual screening and molecular docking studies to evaluate its interactions with biological targets such as enzymes and receptors. Preliminary findings suggest that this compound exhibits moderate affinity for certain protein kinases, which are implicated in various diseases including cancer and inflammatory disorders.

The pharmaceutical industry has been increasingly interested in developing small-molecule inhibitors targeting protein kinases due to their critical role in cellular signaling pathways. 1H-Imidazole-1-carboxamide, N,N-diethyl- represents a novel structural motif that could serve as a lead compound for kinase inhibition. Its imidazole ring provides a hydrogen bonding network with the active site residues, while the carboxamide and diethylamino groups contribute to hydrophobic interactions and charge stabilization. These features make it an attractive candidate for further optimization through structure-based drug design.

Furthermore, the versatility of 1H-Imidazole-1-carboxamide, N,N-diethyl- extends beyond kinase inhibition. Researchers have explored its potential as a scaffold for developing antimicrobial agents. The imidazole moiety is known to exhibit broad-spectrum antimicrobial activity by interfering with bacterial cell wall synthesis or DNA replication. The presence of the carboxamide group may enhance its ability to interact with bacterial enzymes, leading to improved efficacy against resistant strains.

Recent studies have also highlighted the role of 1H-Imidazole-1-carboxamide, N,N-diethyl- in modulating inflammatory pathways. Inflammatory processes are closely associated with various chronic diseases, including arthritis and cardiovascular disorders. The compound has been shown to inhibit key pro-inflammatory cytokines by modulating signaling cascades such as NF-κB and MAPK. These findings underscore its potential as an anti-inflammatory agent with therapeutic implications.

The synthetic route to 1H-Imidazole-1-carboxamide, N,N-diethyl- involves multi-step organic transformations starting from commercially available precursors. Key steps include condensation reactions to form the imidazole ring, followed by introduction of the carboxamide group via amide bond formation. The diethylamino groups are typically introduced through nucleophilic substitution or reductive amination techniques. Optimization of these synthetic pathways is crucial for achieving high yields and purity levels required for pharmaceutical applications.

In conclusion, 1H-Imidazole-1-carboxamide, N,N-diethyl- (CAS No. 61985-24-8) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting protein kinases, antimicrobial pathogens, and inflammatory conditions. Continued investigation into its biological activities and synthetic modifications will likely yield valuable insights into its therapeutic applications.

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